Erysulfoxide

Description

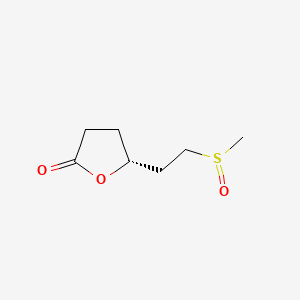

Structure

2D Structure

3D Structure

Properties

CAS No. |

98043-37-9 |

|---|---|

Molecular Formula |

C7H12O3S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

(5R)-5-(2-methylsulfinylethyl)oxolan-2-one |

InChI |

InChI=1S/C7H12O3S/c1-11(9)5-4-6-2-3-7(8)10-6/h6H,2-5H2,1H3/t6-,11?/m1/s1 |

InChI Key |

LUUWDRXNBFDDOT-TZRNXQDGSA-N |

SMILES |

CS(=O)CCC1CCC(=O)O1 |

Isomeric SMILES |

CS(=O)CC[C@H]1CCC(=O)O1 |

Canonical SMILES |

CS(=O)CCC1CCC(=O)O1 |

Synonyms |

6-methylsulfinyl-4-hydroxyhexanoic acid lactone erysulfoxide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Erysulfoxide

Phytochemical Sourcing and Context within Erysimum inconspicuum

Erysulfoxide is obtained from the alcohol extract of the fruits of Erysimum inconspicuum, a plant belonging to the Brassicaceae family. nih.gov This plant, commonly known as the shy wallflower, is native to North America. unc.edunativeplanttrust.org Within the plant's chemical profile, this compound, identified as 6-methylsulfinyl-4-hydroxyhexanoic acid lactone, co-occurs with other structurally related compounds, including erysulfone (B1205431) (6-methylsulfonyl-4-hydroxyhexanoic acid lactone), as well as other classes of phytochemicals such as cardenolides like strophanthidin (B154792) and uzarigenin. nih.gov The presence of these diverse compounds necessitates sophisticated separation and purification strategies to isolate this compound in a pure form.

Erysimum inconspicuum is a biennial or short-lived perennial herb. floranorthamerica.org The plant produces slender, straight pods (siliques) that contain the seeds. wildflowersearch.org It is from the fruits of this plant that this compound is primarily extracted. nih.gov

Advanced Extraction Protocols for this compound from Complex Biological Matrices

The extraction of this compound from Erysimum inconspicuum requires carefully selected methodologies to ensure optimal yield and purity, while minimizing the degradation of this sulfur-containing compound.

The initial step in isolating this compound involves the extraction of the compound from the plant material. Given the polar nature of this compound, polar solvents are generally employed for this purpose. The selection of an appropriate solvent system is critical and often involves a balance between maximizing the solubility of the target compound and minimizing the co-extraction of undesirable impurities. nih.gov

An alcohol-based extraction has been reported for obtaining this compound from the fruits of Erysimum inconspicuum. nih.gov To optimize such a process, a systematic approach considering several parameters is necessary. The choice of alcohol (e.g., methanol (B129727), ethanol), the concentration of the aqueous alcohol solution, the solid-to-liquid ratio, the extraction temperature, and the extraction time are all crucial variables that can be optimized to enhance the extraction efficiency. mdpi.comnih.gov

For instance, a response surface methodology (RSM) could be employed to systematically investigate the effects of these parameters on the yield of this compound. A hypothetical optimization strategy might involve the parameters outlined in the interactive table below.

| Parameter | Range | Rationale |

| Ethanol (B145695) Concentration (%) | 50-90 | A mixture of ethanol and water can be more effective than absolute ethanol for extracting polar compounds. nih.gov |

| Temperature (°C) | 40-70 | Higher temperatures can increase solubility and diffusion rates, but may also risk thermal degradation of the compound. mdpi.com |

| Extraction Time (hours) | 2-6 | Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. |

| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:30 | A higher solvent volume can enhance extraction but may also lead to the dilution of the extract. |

By systematically varying these parameters and analyzing the resulting extracts for this compound content, an optimal set of conditions can be determined to maximize its recovery from Erysimum inconspicuum.

Following the initial solvent extraction, the crude extract containing this compound and a multitude of other phytochemicals must undergo further purification. Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential affinities for a stationary phase and a mobile phase. athmicbiotech.com

For the isolation of a polar compound like this compound, a multi-step chromatographic approach is often necessary. An initial separation could be achieved using column chromatography with a normal-phase adsorbent such as silica (B1680970) gel. athmicbiotech.com A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, would allow for the separation of compounds based on their polarity.

A hypothetical gradient elution for column chromatography might be as follows:

| Mobile Phase Composition (Hexane:Ethyl Acetate) | Fraction Collected | Expected Compounds Eluted |

| 90:10 | 1-10 | Non-polar compounds |

| 70:30 | 11-20 | Compounds of intermediate polarity |

| 50:50 | 21-30 | This compound and other polar compounds |

| 30:70 | 31-40 | More polar compounds |

| 100% Ethyl Acetate | 41-50 | Highly polar compounds |

Fractions containing this compound, as identified by techniques like thin-layer chromatography (TLC), would then be pooled and subjected to further purification. athmicbiotech.com High-performance liquid chromatography (HPLC) is a powerful tool for the final purification of this compound. nih.gov A reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol would be suitable for this purpose. phcogres.com The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase. By carefully optimizing the mobile phase composition and flow rate, this compound can be isolated with a high degree of purity.

Initial Purification and Pre-analytical Preparation of this compound Samples

Prior to the main extraction and chromatographic steps, proper preparation of the plant material is crucial to ensure the quality and integrity of the isolated this compound. The fruits of Erysimum inconspicuum should be harvested at the appropriate stage of maturity and then dried to a constant weight to minimize enzymatic degradation of the phytochemicals. hawaii.edu Grinding the dried plant material into a fine powder increases the surface area available for solvent extraction, thereby improving the extraction efficiency. uga.edu

The initial crude extract obtained from solvent extraction often contains a complex mixture of compounds. A preliminary purification step, such as liquid-liquid partitioning, can be employed to remove highly non-polar or highly polar impurities. athmicbiotech.com For instance, the crude alcohol extract could be partitioned between a non-polar solvent like hexane (B92381) and a polar solvent mixture like methanol/water. The this compound would preferentially partition into the more polar phase, while non-polar compounds like fats and waxes would be removed in the hexane layer.

Before analytical procedures such as HPLC, the partially purified extract should be filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter that could interfere with the chromatographic analysis. nih.gov Proper sample handling and preparation are essential to obtain accurate and reproducible results in the isolation and quantification of this compound.

Chemical Synthesis and Derivatization Strategies for Erysulfoxide

General Principles of Enantio- and Diastereoselective Synthesis of Chiral Sulfoxides

The stereoselective synthesis of chiral sulfoxides is a significant area of research due to their utility as chiral auxiliaries and their presence in biologically active molecules. The primary challenge lies in controlling the stereochemistry at the sulfur atom.

Chiral Auxiliary-Mediated ApproachesA common strategy for the synthesis of enantiomerically pure sulfoxides involves the use of chiral auxiliaries. This method typically involves the reaction of a prochiral sulfide with a chiral oxidizing agent or the derivatization of a sulfinylating agent with a chiral alcohol or amine. The diastereomers formed can then be separated, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched sulfoxide (B87167).

One of the pioneering methods in this area is the Andersen synthesis, which utilizes a chiral sulfinate ester, often derived from a chiral alcohol like (-)-menthol. The general approach is outlined in the table below.

| Step | Description | Key Reagents |

| 1 | Reaction of a sulfinyl chloride with a chiral alcohol to form a diastereomeric mixture of sulfinate esters. | Sulfinyl chloride, Chiral alcohol (e.g., (-)-menthol), Base |

| 2 | Separation of the diastereomers. | Crystallization or chromatography |

| 3 | Nucleophilic substitution with an organometallic reagent to form the chiral sulfoxide. | Grignard reagent or organolithium reagent |

Asymmetric Catalysis in Stereoselective Sulfoxide ProductionAsymmetric catalysis offers a more efficient route to chiral sulfoxides by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. This is most commonly achieved through the asymmetric oxidation of prochiral sulfides. A variety of metal-based catalysts, often in conjunction with chiral ligands, have been developed for this purpose.

Key catalytic systems for asymmetric sulfoxidation are summarized in the following table.

| Catalyst System | Chiral Ligand Example | Oxidant | Typical Enantioselectivity |

| Titanium-based | Diethyl tartrate (DET) | Cumene hydroperoxide (CHP) | High |

| Vanadium-based | Chiral Schiff bases | Hydrogen peroxide | Moderate to high |

| Iron-based | Chiral porphyrins | Iodosylbenzene | Moderate |

Identification and Utilization of Key Synthetic Precursors and Intermediates

Without the specific structure of "Erysulfoxide," it is impossible to identify its unique synthetic precursors and intermediates. In general, for an alkyl aryl sulfoxide, the key precursors would be the corresponding alkyl aryl sulfide, an appropriate aryl sulfinyl chloride, or a relevant sulfenate anion. Intermediates would include diastereomeric sulfinate esters in chiral auxiliary-based routes or metal-peroxo species in catalytic oxidations.

Design and Synthesis of Structural Analogues

The design and synthesis of structural analogues of a target compound are crucial for structure-activity relationship (SAR) studies. For a hypothetical "this compound," this would involve modifications to its potential aryl and alkyl substituents.

Strategic Modifications for Structural DiversityTo explore the chemical space around "this compound," a medicinal chemist would typically synthesize analogues with varying electronic and steric properties. This could include:

Aryl Ring Modifications: Introducing electron-donating or electron-withdrawing groups at different positions of the aromatic ring.

Alkyl Chain Modifications: Varying the length, branching, or functionalization of the alkyl group attached to the sulfur atom.

Structural Elucidation and Stereochemical Characterization of Erysulfoxide

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are the cornerstone of molecular structure determination, offering a wealth of information about a compound's composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of molecules by probing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

Principles: NMR spectroscopy relies on the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses. Different chemical environments of nuclei lead to distinct resonance frequencies (chemical shifts), and the coupling between adjacent nuclei provides information about their connectivity. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the complete connectivity of atoms within a molecule anu.edu.auwisdomlib.orgflashcards.worldwiley.comnmrdb.org.

Application to Erysulfoxide: For this compound, ¹H NMR would reveal the types and environments of hydrogen atoms, their relative numbers, and coupling patterns, aiding in the assignment of protons to specific positions in the molecule. ¹³C NMR would similarly map the carbon skeleton. Advanced NMR experiments could help resolve stereochemical assignments, especially in conjunction with other data. The interpretation of NMR spectra often involves comparison with predicted spectra or known compounds wiley.comnmrdb.org.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the mass of a molecule, which in turn allows for the precise determination of its molecular formula.

Principles: HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to several decimal places libretexts.org. This precision is based on the fact that atomic masses are not exact integers. By comparing the measured exact mass with theoretical masses of possible elemental compositions, a unique molecular formula can be assigned libretexts.orgwarwick.ac.ukepfl.chchemcalc.org.

Application to this compound: HRMS would provide the exact molecular weight of this compound. This data, when analyzed against known isotopic masses of elements commonly found in organic compounds (e.g., C, H, O, S), would yield a definitive molecular formula. This step is crucial before or in parallel with other structural elucidation techniques.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Principles: Chemical bonds within a molecule vibrate at specific frequencies. When these vibrational frequencies match the frequency of the incident infrared radiation, the molecule absorbs that energy, leading to a change in its vibrational state compoundchem.comchemistrystudent.com. Different functional groups (e.g., hydroxyl, carbonyl, sulfoxide) absorb IR radiation at characteristic frequencies, creating a unique spectral fingerprint compoundchem.comchemistrystudent.comwpmucdn.comlibretexts.orgwebassign.net.

Application to this compound: For this compound, IR/FTIR spectroscopy would be used to identify key functional groups. The presence of a sulfoxide (B87167) group (S=O) would typically manifest as a strong absorption band in the region of 1000-1100 cm⁻¹ rsc.org. Other characteristic absorptions would help confirm the presence of alkyl or aryl groups, hydroxyl groups, or other functionalities that might be part of the this compound structure. The fingerprint region (below 1400 cm⁻¹) provides a unique pattern for each molecule, aiding in identification chemistrystudent.comlibretexts.org.

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are specifically employed to determine the three-dimensional arrangement of atoms in chiral molecules, i.e., their absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.

Principles: CD is a phenomenon exhibited by chiral molecules, where they absorb left and right circularly polarized light to different extents. The resulting spectrum, plotting this difference in absorption against wavelength, is characteristic of the molecule's absolute configuration and conformation mtoz-biolabs.compsu.edu. Comparison of experimental CD spectra with those of known compounds or with theoretically calculated spectra can help assign the absolute configuration rsc.orgmtoz-biolabs.com.

Application to this compound: If this compound is chiral, CD spectroscopy could be used to determine its absolute configuration. By analyzing the CD spectrum, particularly in regions corresponding to chromophores within the molecule, and comparing it to spectra of known configurations or theoretical predictions, the spatial arrangement of substituents around chiral centers can be elucidated. For sulfoxides, the sulfoxide group itself can act as a chromophore or influence the CD signal of other chromophores rsc.orgpsu.edu.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is an extension of CD that operates in the infrared region, providing information about molecular vibrations and stereochemistry.

Principles: VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions bruker.comnih.govjascoinc.com. Like IR spectroscopy, VCD is sensitive to functional groups, but it is also highly sensitive to the stereochemical configuration of chiral molecules. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used to predict VCD spectra for different stereoisomers, which are then compared to experimental spectra to determine the absolute configuration nih.govjascoinc.comnih.govethz.chnih.govchemistryworld.com.

Application to this compound: VCD spectroscopy is particularly well-suited for determining the absolute configuration of chiral sulfoxides. By measuring the VCD spectrum of this compound and comparing it with DFT-predicted spectra for its possible enantiomers, a definitive assignment of its absolute configuration can be made. Studies on related chiral sulfoxides have demonstrated the efficacy of VCD in this regard nih.govnih.gov.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable tools for assessing the purity of chemical compounds and, crucially, for separating and quantifying their stereoisomers. For this compound, understanding its isomeric composition is vital, as different stereoisomers can exhibit distinct physical, chemical, and biological properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these analyses.

Purity Assessment using Achiral Chromatography

Gas Chromatography (GC): GC is particularly effective for analyzing volatile and semi-volatile compounds. It can be used to detect and quantify residual solvents or volatile impurities that may be present in this compound samples. GC coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS) offers high sensitivity and specificity for impurity profiling emerypharma.comdrawellanalytical.com. GC-MS, for instance, can identify unknown compounds by comparing their mass spectra to spectral libraries emerypharma.com.

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a versatile technique for assessing the purity of less volatile compounds like this compound. It separates analytes based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol) nih.govnih.gov. By employing appropriate mobile phase compositions and gradients, this compound can be separated from its impurities, allowing for accurate quantification of its purity. Detection is typically performed using UV-Vis detectors, which are sensitive to chromophoric groups within the molecule nih.govnih.gov.

Isomer Separation using Chiral Chromatography

The separation of stereoisomers, particularly enantiomers, requires specialized chromatographic techniques that utilize chiral stationary phases (CSPs). Enantiomers, being non-superimposable mirror images, possess identical physicochemical properties in achiral environments, making their separation challenging nih.govchromatographyonline.com. Chiral chromatography relies on differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times chromatographyonline.commdpi.comchromatographyonline.com.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating enantiomers. CSPs are designed with chiral selectors that can form transient diastereomeric complexes with the enantiomers of this compound. These complexes differ in stability, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or macrocyclic antibiotics chromatographyonline.commdpi.comchromatographyonline.comchromatographyonline.comsigmaaldrich.com.

Method Development: Developing a chiral HPLC method for this compound would involve screening various CSPs and mobile phase combinations (e.g., normal-phase with hexane (B92381)/isopropanol mixtures, or polar-organic modes) to achieve optimal resolution (Rs) and selectivity chromatographyonline.comchromatographyonline.comcsic.es. Factors such as mobile phase composition, flow rate, column temperature, and the nature of the chiral selector on the CSP significantly influence the separation efficiency mdpi.comchromatographyonline.com. For instance, polysaccharide-based CSPs are known for their broad chiral recognition capabilities and can be used in various modes chromatographyonline.com.

Data Example for Isomer Separation: While specific data for this compound is not universally published, a typical chiral separation might involve a CSP like Chiralpak AD-H or Chiralcel OD-H, using a mobile phase of hexane/isopropanol. The resolution factor (Rs) is a key parameter, with values typically above 1.5 indicating baseline separation nih.govuma.es. The enantiomeric excess (ee) is then calculated from the peak areas of the separated enantiomers.

Table 1: Representative Chiral HPLC Method Parameters for Isomer Separation

| Parameter | Example Value (Hypothetical for this compound) | Notes |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based chiral stationary phase. |

| Mobile Phase | Hexane : Isopropanol (90:10, v/v) | Common mobile phase for polysaccharide CSPs. Composition may require optimization. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 25 °C | Temperature can affect selectivity and retention. |

| Detection | UV-Vis (e.g., 210 nm) | Detection wavelength depends on this compound's chromophores. |

| Injection Volume | 20 µL | Standard injection volume. |

| Enantiomer 1 (tR) | 8.5 min | Hypothetical retention time for one enantiomer. |

| Enantiomer 2 (tR) | 11.2 min | Hypothetical retention time for the other enantiomer. |

| Resolution (Rs) | > 1.5 | Indicates baseline separation between enantiomers. |

| Enantiomeric Excess | Determined from peak area ratio | Calculated as `ee = |

Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC due to the use of supercritical CO2 as the mobile phase chromatographyonline.com. SFC can utilize similar CSPs as HPLC, and the different solvation properties of supercritical fluids can sometimes lead to complementary selectivity chromatographyonline.com.

Gas Chromatography (GC) for Chiral Separations: While less common for non-volatile compounds, chiral GC can be employed if this compound or its derivatives are sufficiently volatile. This involves using GC columns coated with chiral selectors nih.govchromatographyonline.com.

Purity and Isomer Analysis Workflow:

A typical analytical workflow for this compound would involve an initial purity assessment using achiral RP-HPLC or GC to identify and quantify any achiral impurities. Subsequently, if stereoisomers are expected or present, chiral HPLC or SFC would be employed to separate and quantify the enantiomeric or diastereomeric composition. The combination of these techniques provides a comprehensive understanding of this compound's purity and isomeric integrity drawellanalytical.comnih.govnih.govchromatographyonline.comchromatographyonline.com.

Biochemical and Molecular Mechanistic Investigations of Erysulfoxide

Elucidation of Erysulfoxide's Molecular Interactions In Vitro

The initial step in characterizing the mechanism of action of a novel compound like this compound involves the identification of its direct molecular targets within the cell. This process is fundamental to understanding its biological effects.

Approaches to Molecular Target Identification

Identifying the specific proteins or other macromolecules that this compound interacts with is a critical endeavor. Modern biochemical and proteomic techniques offer a range of strategies to achieve this. A common initial approach is the use of affinity-based methods. This can involve immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Another powerful technique is the use of thermal shift assays (differential scanning fluorimetry), which can detect the stabilization of a protein upon ligand binding. High-throughput screening of protein arrays or libraries with labeled this compound can also reveal potential interactors. Furthermore, computational methods, such as inverse docking, can be employed to screen large databases of protein structures to predict potential binding targets for this compound based on its chemical structure.

Characterization of Binding Affinity and Specificity (e.g., enzyme-ligand interactions, receptor modulation)

Once potential molecular targets are identified, the next crucial step is to characterize the binding affinity and specificity of this compound for these targets. This involves quantifying the strength of the interaction and determining whether the binding is selective for a particular target or if this compound interacts with multiple proteins.

Several biophysical techniques are employed for this purpose. Isothermal titration calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). Surface plasmon resonance (SPR) is another widely used method that monitors the binding in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized.

For enzyme-ligand interactions, detailed kinetic studies are performed to determine if this compound acts as an inhibitor, activator, or a different type of modulator. researchgate.netnih.govnih.govfrontiersin.org This involves measuring the effect of this compound on the enzyme's reaction rate at various substrate concentrations to determine parameters like the inhibition constant (Ki). Similarly, for receptor modulation, radioligand binding assays or functional assays measuring downstream signaling events are used to characterize how this compound affects receptor activity, classifying it as an agonist, antagonist, or allosteric modulator. wikipedia.orgmdpi.comnih.govmdpi.com

A hypothetical summary of binding parameters for this compound with a putative target protein, "Target Protein X," is presented in the interactive table below.

| Technique | Parameter | Value |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 1.5 µM |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) | -12.5 kcal/mol |

| Isothermal Titration Calorimetry (ITC) | Entropy (ΔS) | -8.3 cal/mol·K |

| Surface Plasmon Resonance (SPR) | Association Rate Constant (kon) | 2.1 x 10^5 M⁻¹s⁻¹ |

| Surface Plasmon Resonance (SPR) | Dissociation Rate Constant (koff) | 3.2 x 10⁻¹ s⁻¹ |

| Enzyme Inhibition Assay | Inhibition Constant (Ki) | 0.8 µM |

Studies on this compound's Influence on Cellular Pathway Modulation

Following the identification and characterization of its molecular targets, research efforts shift towards understanding how the interaction of this compound with these targets translates into effects on cellular function. This involves investigating the modulation of intracellular signaling cascades and fundamental cellular processes.

Analysis of Effects on Intracellular Signaling Cascades

The binding of this compound to its target protein is likely to initiate a cascade of downstream events, altering the activity of various signaling pathways. To investigate these effects, researchers typically employ techniques such as Western blotting to measure changes in the phosphorylation status of key signaling proteins. For example, if this compound targets a specific kinase, the phosphorylation of its known substrates would be examined.

Reporter gene assays are another valuable tool, where the activity of a promoter for a gene downstream of a signaling pathway is linked to the expression of a reporter protein, such as luciferase. Changes in reporter activity in the presence of this compound can quantify the compound's effect on the pathway. Furthermore, global phosphoproteomic analyses using mass spectrometry can provide a comprehensive and unbiased view of the signaling networks affected by this compound.

Investigation of Impact on Fundamental Cellular Processes (e.g., cell cycle regulation, specific metabolic pathways, programmed cell death mechanisms)

Ultimately, the modulation of signaling pathways by this compound will impact fundamental cellular processes. To assess these effects, a variety of cell-based assays are utilized. The impact on cell cycle regulation can be analyzed by flow cytometry, which measures the distribution of cells in different phases of the cell cycle (G1, S, G2, M).

The influence on specific metabolic pathways can be investigated using metabolomic approaches, which measure the levels of various metabolites in the cell. For instance, if this compound targets an enzyme in a metabolic pathway, changes in the concentrations of the substrate and product of that enzyme would be expected.

The effect on programmed cell death, or apoptosis, is often assessed by measuring the activity of caspases, which are key executioner enzymes in this process. Assays for Annexin V staining, which detects an early marker of apoptosis, and TUNEL assays, which detect DNA fragmentation characteristic of late-stage apoptosis, are also commonly employed.

The following interactive table provides a hypothetical summary of the observed effects of this compound on various cellular processes.

| Cellular Process | Assay | Observed Effect |

| Cell Cycle | Flow Cytometry | G2/M phase arrest |

| Apoptosis | Caspase-3 Activity Assay | 2.5-fold increase in activity |

| Apoptosis | Annexin V Staining | 30% increase in Annexin V positive cells |

| Metabolism | Seahorse XF Analyzer | Decrease in mitochondrial respiration |

| Gene Expression | qPCR | Upregulation of p21 mRNA |

Theoretical and Computational Approaches to Mechanistic Understanding

In conjunction with experimental investigations, theoretical and computational approaches play a vital role in providing a deeper, atomistic understanding of this compound's mechanism of action. These methods can be used to predict and rationalize the observed experimental data.

Molecular docking simulations can predict the binding pose of this compound within the active site of its target protein, highlighting the key amino acid residues involved in the interaction. frontiersin.org This information is invaluable for understanding the basis of binding affinity and specificity.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the this compound-protein complex over time. nih.gov MD simulations can reveal conformational changes in the protein induced by this compound binding and provide insights into the stability of the complex. nih.gov

Quantum mechanical (QM) calculations can be employed to study the electronic properties of this compound and its interactions with the target protein in greater detail. These calculations can help to elucidate the nature of the chemical bonds formed and the energetics of the binding process. By integrating these computational approaches with experimental data, a comprehensive and multi-faceted understanding of the biochemical and molecular mechanisms of this compound can be achieved.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking studies have provided significant insights into the binding interactions between aryl sulfoxides and their biological targets. A prominent example is the interaction of LEI-515 with monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. chemenu.com

Crystallization studies have revealed that LEI-515 acts as a covalent reversible inhibitor of MAGL. chemenu.comnih.gov The ketone group of LEI-515 is subject to nucleophilic attack by the catalytic serine residue (Ser122) in the active site of MAGL. nih.govresearchgate.net This interaction results in the formation of a hemiketal adduct, which is a transient covalent bond. nih.gov

The stability of this enzyme-inhibitor complex is further enhanced by hydrogen bonds with other amino acid residues in the active site. Specifically, the deprotonated hemiketal forms two hydrogen bonds with the backbone amides of Ala51 and Met123. researchgate.net These interactions are crucial for the potent and reversible inhibition of MAGL by LEI-515.

The proposed transition state of LEI-515 bound to MAGL illustrates the covalent interaction between the ketone group of the inhibitor and the catalytic Ser122 of the enzyme. nih.govresearchgate.net This detailed understanding of the ligand-target interactions at the molecular level is instrumental in the rational design of novel and more potent MAGL inhibitors.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

The structure-activity relationship (SAR) of aryl sulfoxides as MAGL inhibitors has been systematically investigated to understand how different chemical modifications influence their potency and metabolic stability. nih.govchemrxiv.orgacs.orgresearchgate.netresearchgate.net These studies have led to the identification of key structural features that are essential for high-affinity binding to MAGL.

A significant breakthrough in the development of potent aryl sulfoxide (B87167) inhibitors was the replacement of an ester moiety with an α-CF2 ketone group. nih.govchemrxiv.orgacs.orgresearchgate.netresearchgate.net This modification led to the discovery of LEI-515, a compound with subnanomolar potency and improved metabolic stability. nih.govchemrxiv.orgacs.orgresearchgate.netresearchgate.net The carbonyl group of the ketone acts as an electrophilic "warhead" that reacts with the nucleophilic serine residue in the MAGL active site. chemrxiv.org

Further SAR studies have explored the impact of various substituents on the piperazine and aryl rings of the aryl sulfoxide scaffold. For instance, it was found that the chirality of a methyl substituent at the 3-position of the piperazine ring did not significantly affect the inhibition of MAGL. acs.org However, removal of this methyl group resulted in a 10-fold decrease in activity. acs.org

The following table summarizes the key structure-activity relationships for aryl sulfoxide-based MAGL inhibitors:

| Compound/Modification | Key Structural Feature | Effect on MAGL Inhibition | Reference |

| Initial Hit Compound | Ester Moiety | Moderate Potency | acs.org |

| LEI-515 | α-CF2 Ketone | Subnanomolar Potency, High Metabolic Stability | nih.govchemrxiv.orgacs.orgresearchgate.netresearchgate.net |

| Removal of Methyl Group from Piperazine | Lack of Methyl Substituent | 10-fold Drop in Activity | acs.org |

| Trans-2,3-dimethyl Substitution on Piperazine | Specific Stereochemistry | Significantly Improved Potency | acs.org |

| Cis-2,3-dimethyl Substitution on Piperazine | Different Stereochemistry | Slightly Decreased Activity | acs.org |

| Aryl Ring Substitution (Fluoro to Chloro/Bromo) | Halogen Substitution | Increased Potency | acs.org |

These detailed SAR analyses have been crucial in the optimization of aryl sulfoxide inhibitors, leading to the development of compounds like LEI-515 with high potency, selectivity, and favorable metabolic properties. nih.govchemrxiv.orgacs.orgresearchgate.netresearchgate.net

Advanced Analytical Methodologies for Quantitative and Qualitative Research of Erysulfoxide

High-Performance Liquid Chromatography (HPLC) for Research Quantification and Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Erysulfoxide due to its versatility, precision, and wide applicability to non-volatile and thermally sensitive compounds. ijpsjournal.comscispace.com Reversed-phase HPLC is particularly well-suited for separating this compound from impurities and related substances based on its polarity. ijpsjournal.com This method's simplicity and ability to handle a wide range of compound polarities make it a cornerstone of pharmaceutical analysis. ijpsjournal.comijpsjournal.com

The development of a reliable HPLC method for this compound requires a systematic approach to optimize various parameters to ensure accurate and reproducible results. ijpsjournal.comresearchgate.net The process begins with selecting an appropriate column, typically a C18 stationary phase, and a mobile phase that provides adequate separation and peak shape. ijpsjournal.comijpsjournal.com

Method development for this compound would involve:

Column Selection : A reversed-phase C18 column is often the first choice due to its hydrophobicity, which facilitates the separation of moderately polar analytes. ijpsjournal.com

Mobile Phase Optimization : A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. pharmtech.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve this compound from both early and late-eluting impurities. pharmtech.com

Parameter Optimization : Factors such as column temperature, flow rate, and injection volume are fine-tuned to achieve the best balance between resolution and analysis time. scispace.compharmtech.com

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose. researchgate.netpharmtech.com Validation ensures the method is accurate, precise, specific, and robust.

Table 1: Typical HPLC Method Validation Parameters for this compound Quantification

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of test results to the true value. Assessed by spiking a placebo with known amounts of this compound. | Recovery of 98.0% to 102.0% |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Assessed by multiple injections of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Intermediate Precision | The precision within the same laboratory but on different days, with different analysts, or on different equipment. | RSD ≤ 2% |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity analysis; no interference at the retention time of this compound. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmtech.com | Chromatographic performance remains acceptable with minor changes in pH, mobile phase composition, or temperature. pharmtech.com |

The choice of detector is critical and depends on the physicochemical properties of this compound and the analytical objective. ijpsjournal.com

UV/Visible (UV-Vis) Detection : This is the most common detection method in HPLC. juniperpublishers.comyoutube.com If this compound possesses a chromophore (a part of the molecule that absorbs UV or visible light), a UV detector can be used for quantification at a specific wavelength. youtube.com

Photodiode Array (PDA) Detection : A PDA detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV detector by acquiring the entire UV-Vis spectrum for each point in the chromatogram. aquaenergyexpo.comshimadzu.com This capability is invaluable for assessing peak purity, which helps to ensure that a chromatographic peak corresponds to a single compound and is not co-eluting with an impurity. shimadzu.comresearchgate.netsepscience.com The spectral data can also aid in the tentative identification of unknown compounds. shimadzu.com

Evaporative Light Scattering Detection (ELSD) : For compounds like this compound that may lack a strong UV chromophore, ELSD is a powerful alternative. quercus.bepeakscientific.com ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase. quercus.beagilent.com The detection process involves nebulizing the column effluent, evaporating the solvent, and measuring the light scattered by the remaining analyte particles. peakscientific.comagilent.com This makes ELSD compatible with gradient elution and suitable for detecting a wide range of compounds, including impurities that might be missed by UV detection. quercus.bepeakscientific.com

Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, offering structural information such as molecular weight and fragmentation patterns. d-nb.info This hyphenated technique is discussed in more detail in section 6.3.

Gas Chromatography (GC) for Volatile Derivative Analysis (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. However, GC can be employed for the analysis of volatile impurities or for this compound itself after a chemical modification process known as derivatization.

Derivatization converts this compound into a more volatile and thermally stable derivative, making it amenable to GC separation. This approach can be useful for specific analytical challenges, though it adds complexity to sample preparation. Comprehensive two-dimensional GC coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) can be a powerful tool for separating and identifying volatile components in complex mixtures, which could be applied to derivatized this compound samples to resolve trace-level analytes. nih.gov

Mass Spectrometry (MS) Techniques for High-Sensitivity Detection and Characterization

Mass spectrometry is an indispensable tool for the structural characterization and sensitive detection of this compound. d-nb.info It provides crucial information, including molecular weight and elemental composition, which are essential for confirming the identity of the compound and its metabolites or degradation products. d-nb.info

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for high-sensitivity quantification and characterization. nih.gov This technique combines the powerful separation capabilities of HPLC with the specificity and sensitivity of tandem mass spectrometry. ijpsjournal.com In LC-MS/MS, the analyte is first separated by HPLC and then ionized (e.g., using electrospray ionization - ESI) before entering the mass spectrometer.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used. In this mode, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly selective process significantly reduces background noise and allows for extremely low detection limits. nih.gov

For qualitative analysis, the fragmentation pattern (MS/MS spectrum) provides a structural fingerprint of the molecule, which is used for identification and to elucidate the structure of unknown but related substances. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Ionization Mode | Method for generating ions from the analyte. | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact this compound molecule selected for fragmentation. | [M+H]⁺ |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized for maximum product ion intensity. |

| Product Ion (Q3) | A specific fragment ion resulting from the precursor ion, monitored for quantification. | Specific m/z value characteristic of this compound structure. |

| Dwell Time | The time spent acquiring data for a specific MRM transition. | ~50-100 ms |

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. nih.govthermofisher.com This capability offers significant advantages for the analysis of this compound. researchgate.net

Key applications of HRMS include:

Unambiguous Molecular Formula Determination : The high mass accuracy allows for the determination of the elemental composition of this compound and its metabolites, greatly increasing confidence in their identification. nih.govresearchgate.net

Screening for Unknowns : Unlike targeted MS/MS techniques, HRMS operating in full-scan mode acquires data for all ions present in a sample. nih.gov This allows for retrospective data analysis, meaning that data can be re-interrogated for newly discovered metabolites or impurities without needing to re-run the sample. nih.gov

Enhanced Specificity : The ability to resolve ions with very small mass differences helps to eliminate interferences from matrix components, leading to cleaner mass spectra and more reliable quantification. thermofisher.com

The combination of UHPLC with HRMS provides a powerful platform for comprehensive profiling, enabling the detection, identification, and quantification of this compound and a wide array of related compounds in complex matrices with high confidence. researchgate.netnih.gov

Implementation of Hyphenated Techniques in Comprehensive this compound Analysis

The synergy between chromatographic separation and mass spectrometric detection has revolutionized the analytical landscape for pharmaceutical and chemical analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are at the forefront of this compound research, offering the high resolution and sensitivity required for complex sample analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the quantitative and qualitative analysis of this compound. The versatility of liquid chromatography allows for the separation of this compound from complex mixtures based on its physicochemical properties. Subsequent detection by mass spectrometry provides not only the molecular weight of the analyte but also structural information through fragmentation analysis.

Method validation for the quantitative analysis of chemical compounds in biological matrices using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a critical aspect of pharmaceutical research. A well-validated method ensures the reliability and accuracy of the obtained data. Key validation parameters include specificity, linearity, precision, accuracy, and stability. While specific validation data for an this compound assay is not available in the provided search results, a typical validation summary for a UPLC-MS/MS method for a small molecule in a biological matrix is presented in Table 1 to illustrate the expected performance characteristics.

Table 1: Illustrative UPLC-MS/MS Method Validation Parameters for a Small Molecule Compound

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% | 4.5% |

| Inter-day Precision (%RSD) | ≤ 15% | 6.8% |

| Accuracy (% Bias) | Within ±15% of nominal concentration | -2.5% to 5.0% |

| Matrix Effect | CV of matrix factor ≤ 15% | 8.2% |

| Extraction Recovery | Consistent and reproducible | > 85% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

For the analysis of any volatile impurities or degradation products related to this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. This technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then provides identification based on the mass-to-charge ratio and characteristic fragmentation patterns of the eluted compounds. The identification of unknown peaks in GC-MS analysis is often achieved by comparing the obtained mass spectra with established spectral libraries.

Detailed Research Findings from Hyphenated Technique Applications

Comprehensive research employing these hyphenated techniques would involve several stages. Initially, method development focuses on optimizing the chromatographic separation and mass spectrometric detection parameters for this compound. This includes selecting the appropriate column, mobile phase composition, and ionization source to achieve optimal sensitivity and peak shape.

Following method development, a rigorous validation process is undertaken to ensure the method's reliability for its intended purpose, be it for impurity profiling, pharmacokinetic studies, or metabolite identification.

Qualitative Analysis and Structural Elucidation: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide highly accurate mass measurements, which aids in determining the elemental composition of this compound and its unknown metabolites or degradation products. Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of a sulfoxide-containing molecule can be complex and provide significant structural information. While a specific fragmentation pattern for this compound is not available, a generalized representation of potential fragmentation pathways for a generic sulfoxide (B87167) compound is depicted in Table 2.

Table 2: Generalized Fragmentation Pathways for a Generic Sulfoxide Compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structural Assignment |

|---|---|---|---|

| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Loss of water |

| [M+H]⁺ | [M+H - 48]⁺ | SO | Loss of sulfur monoxide |

| [M+H]⁺ | [M+H - 64]⁺ | SO₂ | Loss of sulfur dioxide (rearrangement) |

| [M+H]⁺ | Varies | R-group | Cleavage of side chains |

The implementation of these advanced hyphenated techniques is fundamental to building a comprehensive analytical profile of this compound, ensuring its quality, and understanding its behavior in various systems.

Future Research Directions and Emerging Paradigms for Erysulfoxide

Development of Innovative and Sustainable Synthetic Routes with Enhanced Stereocontrol

The synthesis of Erysulfoxide and its derivatives presents a critical area for future research, particularly concerning the development of innovative, sustainable, and stereoselective methodologies. Given that this compound possesses a defined (5R) configuration chemblink.com, achieving high enantiomeric and diastereomeric purity is paramount for understanding its structure-activity relationships and for any potential therapeutic applications. Current research has explored enantioselective and diastereoselective synthesis strategies for Erysulfone (B1205431) and this compound acs.orgacs.orgacs.orgnewhaven.edu, indicating that controlling stereochemistry is a known challenge and a key objective. Future efforts should aim to:

Develop Greener Synthetic Pathways: Investigating catalytic methods, biocatalysis, or flow chemistry approaches could lead to more environmentally friendly and efficient syntheses, reducing waste and energy consumption.

Enhance Stereoselectivity: Exploring novel chiral catalysts, asymmetric induction techniques, and reaction conditions to achieve near-perfect control over the stereochemistry at the chiral centers will be crucial for producing pure enantiomers.

Scalability: Developing synthetic routes that are amenable to large-scale production is essential for further biological evaluation and potential commercialization.

Application of Advanced Spectroscopic and Chiroptical Methods for Complex Derivative Characterization

The structural complexity of this compound and its potential derivatives necessitates the application of sophisticated analytical techniques for accurate characterization. Advanced spectroscopic methods, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D NMR experiments), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are vital for elucidating the precise molecular structure and identifying subtle modifications in synthesized or isolated compounds. Furthermore, chiroptical methods, such as Circular Dichroism (CD) spectroscopy, play a pivotal role in determining the absolute configuration of chiral molecules acs.org. Future research directions in this area include:

Refining Chiroptical Analysis: Developing and applying advanced CD spectroscopy protocols, potentially coupled with computational modeling, to reliably assign the absolute configuration of this compound derivatives, especially those with multiple chiral centers.

Comprehensive Spectroscopic Profiling: Establishing detailed spectroscopic fingerprints for this compound and its key derivatives to facilitate rapid and unambiguous identification in complex mixtures or biological samples.

Solid-State Characterization: Employing X-ray crystallography to obtain definitive three-dimensional structural information, which can provide invaluable insights into molecular packing, intermolecular interactions, and solid-state properties.

In-depth Elucidation of this compound's Molecular Targets and Intracellular Mechanisms

The observed cytotoxic effects of this compound against cancer cell lines benchchem.com strongly suggest that it interacts with specific biological targets and influences key intracellular pathways. A significant avenue for future research involves a comprehensive investigation into these molecular mechanisms. Understanding how this compound exerts its biological effects is fundamental for assessing its therapeutic potential and for designing more potent and selective analogs. Key areas of focus should include:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the specific proteins, enzymes, or nucleic acids with which this compound interacts.

Pathway Analysis: Utilizing cell-based assays, transcriptomics, proteomics, and metabolomics to map the intracellular signaling cascades and metabolic pathways affected by this compound treatment.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with systematic structural modifications and evaluating their biological activities to pinpoint critical functional groups and structural features responsible for target binding and efficacy.

Comprehensive Investigations into this compound Biosynthetic Pathways

The isolation of this compound from Erysimum inconspicuum benchchem.comacs.orgacs.orgacs.org points to its potential as a natural product or a plant metabolite. Understanding the biosynthetic pathways responsible for its formation within the plant is a crucial area for future research. Elucidating these pathways can provide insights into plant secondary metabolism, potentially lead to the discovery of novel enzymes, and open avenues for biotechnological production. Future investigations should focus on:

Enzyme Identification: Identifying the specific enzymes involved in the biosynthesis of this compound, from precursor molecules to the final sulfoxide (B87167) product. This may involve isolating and characterizing enzymes from Erysimum inconspicuum.

Genetic Basis: Characterizing the genes encoding these biosynthetic enzymes and understanding their regulation within the plant.

Biotechnological Production: Exploring the possibility of producing this compound through engineered microbial systems or plant cell cultures by expressing the identified biosynthetic genes, offering a sustainable alternative to extraction from natural sources.

Integration of Computational Chemistry with Cutting-Edge Experimental Approaches in this compound Research

The synergy between computational chemistry and experimental techniques offers a powerful paradigm for accelerating research into this compound. Computational modeling can predict molecular properties, guide synthetic design, and elucidate reaction mechanisms, thereby complementing and directing experimental efforts. Future research should leverage these integrated approaches by:

Predictive Modeling: Utilizing quantum chemical calculations (e.g., Density Functional Theory - DFT) to predict spectroscopic properties, reaction energetics, and conformational preferences of this compound and its derivatives.

Molecular Docking and Dynamics: Employing computational tools to model the interactions of this compound with potential biological targets, predicting binding affinities and modes of action, and guiding the design of more potent analogs.

Retrosynthetic Analysis: Using computational algorithms to devise novel and efficient synthetic routes, identifying key intermediates and potential challenges before embarking on laboratory synthesis.

QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features of this compound derivatives with their biological activities, facilitating the rational design of new compounds with improved efficacy and reduced toxicity.

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, paving the way for novel synthetic methodologies, advanced analytical characterization, a deeper understanding of its biological roles, and the development of new therapeutic agents.

Compound Information Table:

| Property | Value | Source Index |

| CAS Number | 98043-37-9 | chemblink.comchemblink.com |

| Chemical Name | This compound | chemblink.comchemblink.com |

| Synonyms | (5R)-5-(2-Methylsulfinylethyl)Tetrahydrofuran-2-One, (5R)-5-(2-Methylsulfinylethyl)-2-Tetrahydrofuranone | chemblink.com |

| Molecular Formula | C7H12O3S | chemblink.comchemblink.com |

| Molecular Weight | 176.23 g/mol | chemblink.comchemblink.com |

| Density (Calculated) | 1.26 g/cm³ | chemblink.com |

| Boiling Point (Calculated) | 429.239 °C | chemblink.com |

| Flash Point (Calculated) | 213.397 °C | chemblink.com |

| Stereochemistry | (5R) configuration | chemblink.com |

Q & A

Q. What experimental methods are recommended for identifying Erysulfoxide in complex biological matrices?

To confirm the presence of this compound, combine spectroscopic techniques (e.g., NMR for structural elucidation ) with chromatographic separation (HPLC or LC-MS). Validate findings against reference standards and published spectral databases. Ensure purity assessments via elemental analysis or mass spectrometry, adhering to protocols for compound characterization .

Q. What are the standard protocols for synthesizing this compound with high yield and reproducibility?

Synthesis typically involves oxidation of precursor compounds under controlled conditions. Document reaction parameters (temperature, solvent, catalyst) meticulously. Post-synthesis, use column chromatography for purification and verify yield via gravimetric analysis. Include detailed characterization data (e.g., melting point, spectroscopic profiles) in supplementary materials for reproducibility .

Q. How should researchers design experiments to assess this compound’s physicochemical properties?

Adopt a factorial design to test variables like solubility, stability, and partition coefficients. For solubility studies, use shake-flask methods with buffers of varying pH. Stability assessments require accelerated degradation studies under stress conditions (light, heat, humidity). Report uncertainties in measurements (e.g., standard deviation across triplicate trials) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Conduct systematic reviews to identify gaps in experimental conditions (e.g., cell lines, dosage ranges). Validate hypotheses using orthogonal assays (e.g., kinase inhibition assays vs. transcriptomic profiling). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. What methodologies are optimal for studying this compound’s synergistic effects with other compounds?

Use isobolographic analysis or combination index (CI) models to quantify synergy. Design dose-response matrices and apply statistical tools (e.g., CompuSyn software) to interpret interactions. Ensure biological replicates to account for variability .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

Employ molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with target proteins. Validate simulations with experimental data (e.g., SPR or ITC for binding kinetics). Use molecular dynamics simulations (GROMACS) to study conformational changes over time .

Q. What strategies address discrepancies in this compound’s reported bioactivity across studies?

Perform meta-analyses to identify confounding variables (e.g., assay sensitivity, compound purity). Replicate critical experiments under standardized conditions and publish negative results to reduce publication bias. Cross-validate findings using independent methodologies (e.g., in vitro vs. in vivo models) .

Q. How should researchers evaluate this compound’s long-term stability under varying storage conditions?

Design stability studies using ICH guidelines: test degradation kinetics at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated). Monitor impurities via stability-indicating assays (e.g., UPLC-PDA). Include kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What frameworks ensure data standardization in multi-institutional this compound research?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use controlled vocabularies (e.g., ChEBI for compound identification) and share raw datasets in repositories like Zenodo. Document metadata comprehensively, including instrument calibration details .

Q. How can cross-disciplinary approaches improve this compound’s therapeutic profiling?

Integrate pharmacokinetic modeling (e.g., PBPK for absorption/distribution) with pharmacodynamic assays (e.g., organ-on-a-chip systems). Collaborate with computational chemists and clinicians to align preclinical data with clinical endpoints. Publish protocols in open-access platforms to foster reproducibility .

Methodological Notes

- Referencing : Cite primary literature and avoid non-peer-reviewed sources.

- Data Presentation : Use tables for comparative analyses (e.g., IC50 values across assays) and figures for mechanistic insights (e.g., molecular interaction diagrams).

- Ethics : Disclose conflicts of interest and adhere to institutional review protocols for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.